N-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2Z)-2-[(3-ethoxy-4-hydroxy-phenyl)methylene]hydrazino]-4-(p-tolyl)thiazol-5-yl]acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2Z)-2-[(3-ethoxy-4-hydroxy-phenyl)methylene]hydrazino]-4-(p-tolyl)thiazol-5-yl]acetamide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-(p-tolyl)thiazol-5-yl acetic acid under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or methanol, with the use of catalysts such as acetic acid or sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[(2Z)-2-[(3-ethoxy-4-hydroxy-phenyl)methylene]hydrazino]-4-(p-tolyl)thiazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-[(2Z)-2-[(3-ethoxy-4-hydroxy-phenyl)methylene]hydrazino]-4-(p-tolyl)thiazol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-[(2Z)-2-[(3-ethoxy-4-hydroxy-phenyl)methylene]hydrazino]-4-(p-tolyl)thiazol-5-yl]acetamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. Additionally, it can disrupt the cell membrane integrity of bacteria and fungi, resulting in their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole core structure and exhibit similar biological activities.
Hydrazone derivatives: Compounds containing the hydrazone moiety, known for their antimicrobial and anticancer properties.
Uniqueness
N-[2-[(2Z)-2-[(3-ethoxy-4-hydroxy-phenyl)methylene]hydrazino]-4-(p-tolyl)thiazol-5-yl]acetamide is unique due to the presence of both the thiazole and hydrazone moieties, which contribute to its diverse biological activities. The specific substitution pattern on the thiazole ring and the presence of the ethoxy and hydroxy groups on the phenyl ring further enhance its chemical reactivity and biological efficacy.
Eigenschaften
CAS-Nummer |
608492-51-9 |
---|---|
Molekularformel |
C21H22N4O3S |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C21H22N4O3S/c1-4-28-18-11-15(7-10-17(18)27)12-22-25-21-24-19(20(29-21)23-14(3)26)16-8-5-13(2)6-9-16/h5-12,27H,4H2,1-3H3,(H,23,26)(H,24,25)/b22-12+ |
InChI-Schlüssel |
FMMCMMLVNWOFPC-WSDLNYQXSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=C(S2)NC(=O)C)C3=CC=C(C=C3)C)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC(=C(S2)NC(=O)C)C3=CC=C(C=C3)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.